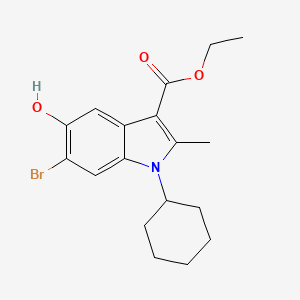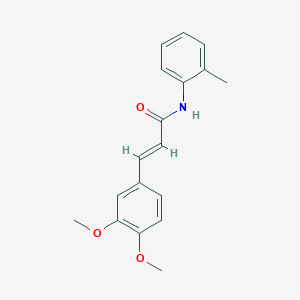![molecular formula C30H26N2O4 B11548330 [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B11548330.png)
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, hydrazone linkage, and ester functionality, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of 4-[(4-methylphenyl)methoxy]benzaldehyde: This intermediate can be synthesized by reacting 4-methylphenol with benzyl chloride in the presence of a base, followed by oxidation.
Synthesis of 4-[(4-methylphenyl)methoxy]benzoyl hydrazone: The aldehyde intermediate is then reacted with hydrazine hydrate to form the hydrazone linkage.
Formation of the final compound: The hydrazone intermediate is then reacted with 4-formylphenyl 3-methylbenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also employ continuous flow reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of novel catalysts.
Material Science: Its unique structure makes it a candidate for the synthesis of advanced materials with specific properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in the development of probes for studying biological processes.
Industry
Polymer Synthesis: Utilized in the production of specialty polymers with desired mechanical and thermal properties.
Dye Manufacturing: Its aromatic structure makes it suitable for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate involves its interaction with specific molecular targets. The hydrazone linkage can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The compound’s aromatic rings may also facilitate π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] benzoate: Similar structure but lacks the methyl group on the benzoate ring.
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate: Similar structure with the methyl group positioned differently on the benzoate ring.
Uniqueness
The presence of the 3-methylbenzoate moiety in [4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate imparts unique chemical and physical properties, such as altered reactivity and binding characteristics, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C30H26N2O4 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C30H26N2O4/c1-21-6-8-24(9-7-21)20-35-27-16-12-25(13-17-27)29(33)32-31-19-23-10-14-28(15-11-23)36-30(34)26-5-3-4-22(2)18-26/h3-19H,20H2,1-2H3,(H,32,33)/b31-19+ |
Clave InChI |
FYYYZEDETCIIHI-ZCTHSVRISA-N |
SMILES isomérico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11548251.png)


![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3,4-dimethoxyaniline](/img/structure/B11548266.png)
![N1-[(3E)-1-[(4-Aminophenyl)amino]-4-chloro-2,4-dinitrobuta-1,3-dien-1-YL]benzene-1,4-diamine](/img/structure/B11548269.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-3-bromobenzohydrazide](/img/structure/B11548271.png)
![2-(Benzoyloxy)-5-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11548272.png)


![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-iodobenzoate](/img/structure/B11548303.png)
![4-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(3-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11548321.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11548326.png)
![4,4'-oxybis(N-{(E)-[4-(hexyloxy)-3-methoxyphenyl]methylidene}aniline)](/img/structure/B11548329.png)
